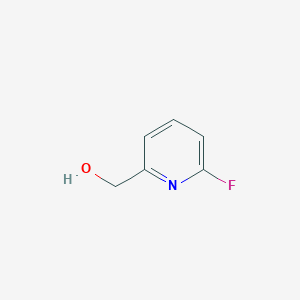

2-Fluoro-6-hydroxymethyl pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCZNAMUJIMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476416 | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315180-17-7 | |

| Record name | 6-Fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Bedrock of Innovation: Pyridine Derivatives in Advanced Chemical Research

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, forming the core of a vast array of functional molecules. researchgate.netnih.gov These heterocyclic compounds, structurally analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, are ubiquitous in nature and pivotal in synthetic chemistry. researchgate.net Their presence in essential natural products like nicotine (B1678760) and in the framework of nucleic acids underscores their biological relevance. ajrconline.org

In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," consistently integrated into a diverse range of FDA-approved drugs. rsc.org The inherent properties of the pyridine ring, including its polarity and ability to be ionized, can enhance the pharmacokinetic profiles of drug candidates, optimizing parameters like solubility and bioavailability. ajrconline.org Consequently, pyridine derivatives have been extensively explored for a wide spectrum of pharmacological activities. wisdomlib.org Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals and functional materials, highlighting their versatility and profound impact on multiple scientific disciplines. nih.govrsc.org

A Strategic Advantage: the Role of Fluorine Substitution in Pyridine Chemistry

The introduction of fluorine into organic molecules, particularly pyridine (B92270) rings, is a powerful strategy for modulating their chemical and physical properties. Fluorine's high electronegativity and small atomic size impart unique characteristics to the parent molecule. nih.gov In the context of pyridine chemistry, fluorination can significantly influence a compound's reactivity, metabolic stability, and binding affinity to biological targets.

The electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This is particularly true for substitutions at the 2- and 4-positions. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of its chloro-analogue, demonstrating the activating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions. acs.org This enhanced reactivity provides a valuable tool for synthetic chemists to construct complex molecules. Furthermore, the incorporation of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule. A team of chemists at the University of Münster has developed a method for the site-selective integration of the difluoromethyl group into pyridines, which is of particular interest for drug research. uni-muenster.de

A Compound of Interest: 2 Fluoro 6 Hydroxymethylpyridine in Modern Research

Strategic Approaches for Introducing Fluorine into Pyridine Scaffolds

The introduction of fluorine onto a pyridine ring is a non-trivial synthetic step that can dramatically influence a molecule's metabolic stability, pKa, and binding interactions. The electron-deficient nature of the pyridine ring complicates many standard fluorination protocols. However, several advanced strategies have been developed to achieve this transformation efficiently. The synthesis of 2-fluoro-6-hydroxymethylpyridine can be envisioned via two primary disconnections: fluorination of a pre-functionalized pyridine-6-methanol derivative or functionalization of a 2-fluoropyridine (B1216828) precursor.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, typically by displacing a suitable leaving group, such as a chloro, bromo, or nitro group, with a fluoride (B91410) anion. The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups and the inherent electron deficiency of the pyridine ring, especially at the α (2- and 6-) and γ (4-) positions. For the synthesis of 2-fluoro-6-hydroxymethylpyridine, this could be achieved by starting with a 2-halo-6-(hydroxymethyl)pyridine.

The reaction of 2-chloropyridines or 2-bromopyridines with a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) is a standard approach. The efficiency of this halogen exchange (Halex) reaction is often improved by using high-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, and by the addition of phase-transfer catalysts. For instance, tributylmethylammonium (B1194469) or tetraphenylphosphonium (B101447) chloride have been shown to be effective promoters for the nucleophilic fluorination of substituted picolinate (B1231196) esters. researchgate.net While free hydroxyl groups can sometimes interfere with these reactions, protection of the alcohol, for example as an acetate (B1210297) ester, can circumvent this issue. nih.gov

Aryl diazonium salts can also undergo nucleophilic fluorination. While often associated with the Balz-Schiemann reaction (see section 2.1.5), alternative methods using organotrifluoroborates as a fluoride source under mild conditions have been developed, expanding the scope beyond traditional thermal decompositions. researchgate.net

Table 1: Examples of Nucleophilic Fluorination on Pyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-chloropicolinate esters | KF, tributylmethylammonium chloride, DMSO | Substituted 2-fluoropicolinate esters | Variable | researchgate.net |

| 2-Trimethylammoniumpicoline derivatives | [18F]KF, K222, K2CO3 | 2-[18F]Fluoropicoline derivatives | Variable | nih.gov |

| 2-Fluoropyridine | Acetamidine hydrochloride, K2CO3, DMSO, 120 °C | 2-Aminopyridine | High | rsc.org |

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center. Given the electron-deficient nature of the pyridine ring, direct electrophilic fluorination is challenging. However, this can be overcome by activating the pyridine ring or by using highly reactive fluorinating agents. One strategy involves the fluorination of more electron-rich intermediates like 1,2-dihydropyridines. For example, 1,2-dihydropyridines can be fluorinated with reagents like Selectfluor®, leading to 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluoropyridine. sigmaaldrich.com

Direct C-H fluorination of pyridines is a more recent and powerful strategy. Fier and Hartwig reported the use of silver(II) fluoride (AgF2) for the selective fluorination of pyridines and diazines at the C-H bond adjacent to a nitrogen atom. nih.gov This method proceeds under mild conditions and tolerates a range of functional groups. nih.gov However, free alcohols are generally not compatible with this system, necessitating a protection strategy for the hydroxymethyl group, for instance, as an acetyl ester. nih.gov The reaction sequence would involve protection of the alcohol in pyridine-2-methanol, C-H fluorination using AgF2, and subsequent deprotection.

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-F bonds under mild conditions, often proceeding through radical intermediates. This approach can offer unique reactivity and selectivity compared to traditional methods. One relevant strategy is the deoxyfluorination of alcohols. A photoredox-catalyzed method for the deoxyfluorination of secondary and tertiary alcohols using an electrophilic fluorine source like Selectfluor® has been developed. nih.gov This could be applied to a dihydroxypyridine precursor, although selectivity might be a challenge.

More directly applicable is the photoredox-mediated fluorination of alkoxyamines. nih.govox.ac.uk This method allows for the (radio)fluorination of substrates accessible from alcohols, providing a pathway to aliphatic fluorides that are often difficult to obtain through standard nucleophilic substitution. nih.govox.ac.uk Another photoredox strategy involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation to form 3-fluoropyridines. wikipedia.org While this specific example leads to 3-fluoropyridines, the underlying principle of using photoredox catalysis to generate fluorinated building blocks is broadly applicable.

The halogen exchange (Halex) reaction is a specific and widely used type of nucleophilic aromatic substitution for synthesizing fluoroaromatics. This method is particularly relevant for the industrial production of fluorinated pyridines. The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine, a related compound, is achieved by fluorinating 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent at elevated temperatures. google.com This demonstrates the feasibility of exchanging a chlorine atom at the 2-position for fluorine.

For the synthesis of 2-fluoro-6-hydroxymethylpyridine, a plausible route involves the halogen exchange on a precursor such as 2-bromo-6-(hydroxymethyl)pyridine or 2-chloro-6-(hydroxymethyl)pyridine. These precursors are commercially available or can be synthesized from the corresponding dihalopyridines. The reaction is typically carried out using an alkali metal fluoride, such as KF or CsF, in a polar aprotic solvent. nih.gov The use of phase-transfer catalysts can significantly improve reaction rates and yields under milder conditions. nih.gov

Table 2: Conditions for Halogen Exchange Reactions

| Substrate | Fluorinating Agent | Catalyst/Solvent | Temperature | Reference |

|---|---|---|---|---|

| Haloaromatic Compounds | Alkali Metal Fluoride (e.g., KF) | Aminophosphonium catalyst | Variable | ambeed.com |

| 2-Chloro-6-(trichloromethyl)pyridine | Fluorinating Agent (e.g., HF) | - / High Temperature | 90-250 °C | google.com |

| Aryl Chlorides/Nitroarenes | Potassium Fluoride | Phase-transfer catalyst / Aprotic solvent | Variable | researchgate.net |

The Balz-Schiemann reaction is a classic method for preparing aryl fluorides from primary aromatic amines. wikipedia.orgrsc.org The process involves two main steps: the diazotization of an arylamine with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by thermal or photochemical decomposition of the isolated diazonium salt, typically a tetrafluoroborate (B81430), to yield the aryl fluoride. wikipedia.orgrsc.org

To synthesize 2-fluoro-6-hydroxymethylpyridine via this route, one would start with 2-amino-6-(hydroxymethyl)pyridine. This starting material would be treated with fluoroboric acid (HBF4) and sodium nitrite to form the corresponding pyridine-2-diazonium tetrafluoroborate intermediate. Gentle heating of this salt would then lead to the expulsion of nitrogen gas and boron trifluoride, affording the desired 2-fluoro-6-hydroxymethylpyridine. wikipedia.orgnih.gov

Innovations to the traditional Balz-Schiemann reaction include using other counterions like hexafluorophosphates (PF6−) to improve yields and conducting the reaction in a one-pot fashion without isolating the potentially hazardous diazonium intermediate. wikipedia.orgacs.org For example, conducting the diazotization directly in hydrogen fluoride or an HF/pyridine solution can lead to high yields of the fluoro-dediazoniation product. acs.orgacs.orgnih.gov

Table 3: Key Steps in the Balz-Schiemann Reaction

| Step | Reagents | Intermediate/Product | General Mechanism | Reference |

|---|---|---|---|---|

| Diazotization | Ar-NH2, NaNO2, HBF4 | Ar-N2+BF4- (Diazonium tetrafluoroborate) | Electrophilic nitrosation of the amine | rsc.org |

| Fluoro-dediazoniation | Heat (Δ) or Light (hν) | Ar-F, N2, BF3 | SN1-type decomposition via an aryl cation | wikipedia.orgnih.gov |

Methodologies for the Selective Hydroxymethylation of Pyridine Rings

Introducing a hydroxymethyl group onto a pyridine ring can be achieved through various synthetic strategies, including functional group transformations of existing substituents or direct C-H functionalization. The choice of method often depends on the substitution pattern of the starting pyridine.

One common approach is the reduction of a pyridinecarboxylic acid or its corresponding ester. For instance, if 2-fluoro-6-pyridinecarboxylic acid were available, it could be reduced to 2-fluoro-6-hydroxymethylpyridine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). Similarly, the oxidation of a methyl group, such as in 2-fluoro-6-methylpyridine, can yield the desired alcohol, often proceeding through an aldehyde intermediate which is then reduced. sigmaaldrich.com

More advanced methods focus on the direct introduction of the hydroxymethyl group. Hydroxymethylation is a chemical reaction that adds a hydroxymethyl (-CH2OH) group to a compound. rsc.org This can be achieved using formaldehyde (B43269) or paraformaldehyde, often under basic conditions or with metal catalysts. rsc.org

A noteworthy development is the catalytic reductive hydroxymethylation of pyridines. A ruthenium-catalyzed dearomative functionalization of pyridines has been reported, which delivers hydroxymethylated piperidines. nih.gov While this method results in a saturated ring, related iridium-catalyzed processes have been developed for the reductive hydroxymethylation of pyridines that form a new C-C bond in a single step, using formaldehyde as both a hydride donor and an electrophile. nih.gov Applying such a method to a 2-fluoropyridine substrate could potentially provide a direct route to the target molecule, although regioselectivity would be a key consideration.

Finally, biocatalysis offers a green and efficient alternative. A one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. This highlights the potential for enzymatic hydroxylation of methyl groups on the pyridine ring, a strategy that could be adapted for substrates like 2-fluoro-6-methylpyridine.

Direct Hydroxymethylation Reactions

Direct C-H hydroxymethylation of pyridine rings, particularly at a specific position in a substituted pyridine like 2-fluoropyridine, presents a significant synthetic challenge due to the generally low reactivity of C-H bonds. Research into direct functionalization often focuses on C-H activation, a field that has seen substantial growth. While direct hydroxymethylation of 2-fluoropyridine itself is not widely reported, related methodologies offer insight into potential pathways.

One such approach is the reductive hydroxymethylation of pyridinium (B92312) salts, which has been shown to be effective for producing functionalized piperidines. nih.gov In this method, the pyridine ring is first activated by forming a pyridinium salt. An iridium catalyst then facilitates a reductive hydroxymethylation using formaldehyde, which serves as both a hydride donor and the source of the hydroxymethyl group. nih.gov This process results in the formation of a 3-hydroxymethylated piperidine, indicating that direct introduction of a hydroxymethyl group onto a pyridine-like scaffold is feasible, albeit with concomitant reduction of the aromatic ring. nih.gov

Challenges in the direct C-H hydroxymethylation of 2-fluoropyridine at the 6-position include the directing effects of the fluorine atom and the pyridine nitrogen, as well as the potential for competing reactions. The electron-withdrawing nature of both the fluorine and the nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 6-positions. pipzine-chem.comstackexchange.com This electronic property is more conducive to nucleophilic substitution of a leaving group rather than direct C-H functionalization.

Biocatalytic Pathways for Hydroxymethyl Pyridine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional organic synthesis, offering high selectivity and mild reaction conditions. nih.gov The synthesis of hydroxymethyl pyridines can be achieved using whole-cell biocatalysts or isolated enzymes, which can overcome challenges of regioselectivity often encountered in classical chemical methods.

A notable example is the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. This method demonstrates the potential of biocatalysis for the hydroxymethylation of the pyridine ring, achieving titers exceeding 12 g/L. researchgate.net This biocatalytic route is presented as a simpler and more sustainable alternative to multi-step organic synthesis protocols. researchgate.net While this example starts from a dimethylpyridine, the principle of using engineered enzymes to hydroxylate methyl groups on a pyridine ring is directly applicable to the synthesis of 2-fluoro-6-hydroxymethylpyridine from 2-fluoro-6-methylpyridine.

The advantages of biocatalytic pathways include:

High Selectivity: Enzymes can distinguish between specific positions on the pyridine ring, leading to highly regioselective reactions.

Mild Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Green Chemistry: These methods align well with the principles of green chemistry by using renewable catalysts (enzymes) and minimizing waste. nih.gov

Conversion from Precursor Functional Groups to Hydroxymethyl Groups

A common and reliable strategy for the synthesis of 2-fluoro-6-hydroxymethylpyridine involves the conversion of a pre-existing functional group at the 6-position of the 2-fluoropyridine core. This approach allows for the use of well-established and high-yielding reactions.

Reduction of a Carboxylic Acid or Ester: One pathway begins with the oxidation of 2-fluoro-6-methylpyridine to 2-fluoro-6-pyridinecarboxylic acid. This transformation can be achieved using strong oxidizing agents. The resulting carboxylic acid can then be reduced to the corresponding alcohol. While specific conditions for 2-fluoro-6-pyridinecarboxylic acid are not detailed, the synthesis of the related 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline is achieved using potassium dichromate as the oxidant in the presence of a catalyst. google.com The subsequent reduction of the carboxylic acid to the alcohol is a standard transformation, typically accomplished with strong reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent. Esterification of the carboxylic acid followed by reduction with milder reagents is also a viable route.

Reduction of an Aldehyde: Another efficient route is the reduction of 2-fluoro-6-formylpyridine (B112266). pipzine-chem.com The aldehyde precursor can be synthesized from 2-fluoropyridine via lithiation at the 6-position with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). pipzine-chem.com The resulting 2-fluoro-6-formylpyridine can then be readily reduced to 2-fluoro-6-hydroxymethylpyridine using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. This two-step sequence is a common and effective method for introducing a hydroxymethyl group onto a pyridine ring.

| Precursor | Reagents for Conversion | Product |

| 2-Fluoro-6-pyridinecarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NaBH₄ or LiAlH₄ | 2-Fluoro-6-hydroxymethylpyridine |

| Methyl 2-fluoro-6-pyridinecarboxylate | LiAlH₄ or NaBH₄/LiCl | 2-Fluoro-6-hydroxymethylpyridine |

| 2-Fluoro-6-formylpyridine | NaBH₄, MeOH | 2-Fluoro-6-hydroxymethylpyridine |

Convergent and Divergent Synthetic Strategies for 2-Fluoro-6-hydroxymethylpyridine

The synthesis of 2-fluoro-6-hydroxymethylpyridine and its analogs can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and related derivatives.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds. For the synthesis of 2-fluoro-6-hydroxymethylpyridine and its chemotypes, a suitable starting material would be a 2-fluoropyridine derivative with a functional group at the 6-position that can be readily converted to other functionalities. For example, 2-fluoro-6-formylpyridine is an excellent divergent precursor. pipzine-chem.com The aldehyde group can be:

Reduced to the target hydroxymethyl group. pipzine-chem.com

Oxidized to a carboxylic acid.

Engaged in olefination reactions to introduce carbon-carbon double bonds.

Converted to an imine and then reduced to an aminomethyl group.

This approach is highly efficient for creating libraries of related compounds for structure-activity relationship studies in drug discovery. The divergent synthesis of indolizines from pyridine-2-acetonitriles showcases how a single starting material can be directed to different product classes through careful selection of reaction conditions. mdpi.com

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Fluorinated Hydroxymethyl Pyridines

Regioselectivity: The control of substituent placement on the pyridine ring is a critical aspect of the synthesis of compounds like 2-fluoro-6-hydroxymethylpyridine. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the regioselectivity of many reactions. Nucleophilic aromatic substitution (SNAr) on halopyridines preferentially occurs at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be stabilized by the ring nitrogen. stackexchange.comnih.gov

In the case of a 2,6-dihalopyridine, selective substitution at one of the positions can be challenging. However, studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the regioselectivity of nucleophilic attack to either the 2- or 6-position. researchgate.net For instance, bulky substituents at the 3-position can sterically hinder the 2-position, favoring substitution at the 6-position. researchgate.net Furthermore, the choice of solvent can dramatically influence the regioselectivity of SNAr reactions. researchgate.net For 2,4-dihalopyridines, the introduction of a bulky trialkylsilyl group at the 3- or 5-position can effectively block the neighboring halogen, directing nucleophilic attack to the more remote halogen atom. epfl.ch These principles are crucial for the selective synthesis of polysubstituted pyridines.

Stereoselectivity: The target molecule, 2-fluoro-6-hydroxymethylpyridine, is achiral, and therefore, its synthesis does not involve stereoselectivity. However, for related fluorinated hydroxymethyl pyridines that may contain stereocenters, either on the side chain or on the pyridine ring itself (in the case of reduced, piperidine-like structures), stereoselectivity becomes a critical consideration.

For example, the hydrogenation of substituted fluoropyridines to the corresponding piperidines can create multiple stereocenters. Research has shown that the heterogeneous hydrogenation of fluoropyridines using a palladium catalyst can proceed with high cis-selectivity. nih.gov This allows for the synthesis of stereochemically defined fluorinated piperidines, which are valuable building blocks in medicinal chemistry. If a chiral center were present in a precursor, diastereoselective reactions could be employed to control the formation of new stereocenters relative to the existing one.

Implementation of Green Chemistry Principles in the Synthesis of 2-Fluoro-6-hydroxymethylpyridine

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com These principles can be applied to the synthesis of 2-fluoro-6-hydroxymethylpyridine and related compounds to improve sustainability and safety.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. Replacing these with more environmentally benign alternatives is a key goal. For instance, C-H fluorination reactions have been developed to work in pure water at room temperature, which is an ideal green solvent. rsc.orgrsc.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can also promote certain reactions and allow for easier recycling. acs.org

Catalysis: The use of catalysts, both metal-based and biological, is fundamental to green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. As discussed, biocatalysis offers a green route to hydroxymethyl pyridines. researchgate.net Iron-catalyzed cyclization reactions for pyridine synthesis also represent a move towards using less toxic and more abundant metals.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. One-pot multicomponent reactions are excellent examples of atom-economical processes for synthesizing highly substituted pyridines. acs.org

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org This has been successfully applied to the synthesis of various pyridine derivatives. acs.org

The following table summarizes the application of green chemistry principles to pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Use of Greener Solvents | C-H fluorination in pure water at room temperature. rsc.orgrsc.org |

| Biocatalysis | Whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine. researchgate.net |

| Atom Economy | One-pot, four-component reactions to build substituted pyridine rings. acs.org |

| Energy Efficiency | Microwave-assisted synthesis of pyridine derivatives with reduced reaction times. acs.org |

By integrating these principles, the synthesis of 2-fluoro-6-hydroxymethylpyridine can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity of the Pyridine Ring System in 2-Fluoro-6-hydroxymethylpyridine

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, profoundly influences its reactivity. This effect makes the ring electron-deficient, which activates it towards nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen. Conversely, the ring is deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The C2 position of 2-Fluoro-6-hydroxymethylpyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Studies comparing various halopyridines have shown that 2-fluoropyridines are significantly more reactive than their chloro, bromo, or iodo counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. masterorganicchemistry.com This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be carried out under milder conditions.

A wide array of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of 2,6-disubstituted pyridine derivatives. Common nucleophiles include amines, alkoxides, thiols, and carbanions. The general scheme for this transformation is presented below.

General Reaction Scheme for SNAr:

In this reaction, a nucleophile (Nu-) displaces the fluoride ion from the pyridine ring to form a new bond.

Below is a table summarizing typical SNAr reactions involving substrates similar to 2-Fluoro-6-hydroxymethylpyridine, demonstrating the breadth of this transformation.

| Nucleophile Type | Specific Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Nitrogen | Ammonia (B1221849) / Amines (e.g., R-NH₂) | (6-(Alkylamino)pyridin-2-yl)methanol | Aqueous ammonia or amine, often heated | google.com |

| Oxygen | Sodium Methoxide (NaOMe) | (6-Methoxypyridin-2-yl)methanol | NaOMe in Methanol, reflux | bldpharm.com |

| Sulfur | Sodium Thiolate (NaSR) | (6-(Alkylthio)pyridin-2-yl)methanol | Thiol and a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) | Generic SNAr |

Electrophilic Substitution Patterning on the Pyridine Nucleus

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen deactivates the system towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This forms a pyridinium ion, which is even more strongly deactivated.

When electrophilic substitution does occur, it is forced by vigorous reaction conditions and substitution happens preferentially at the C3 or C5 position (meta-position). Attack at the C2, C4, or C6 positions would place a positive charge on the already electron-deficient nitrogen atom in one of the resonance forms of the reaction intermediate (the sigma complex), which is highly energetically unfavorable.

For 2-Fluoro-6-hydroxymethylpyridine, the directing effects of the existing substituents must be considered. The ring nitrogen and the fluoro group are deactivating and meta-directing. The hydroxymethyl group is generally considered weakly activating and ortho-, para-directing. However, the powerful deactivating effect of the pyridinium nitrogen under acidic conditions dominates, making any electrophilic substitution challenging and likely to direct an incoming electrophile to the C3 or C5 position, away from the existing groups. There are limited specific examples of electrophilic substitution on 2-Fluoro-6-hydroxymethylpyridine in the literature, underscoring the difficulty of this transformation.

Chemical Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the C6 position is a primary alcohol and undergoes the typical reactions associated with this functional group. These transformations provide a secondary avenue for structural diversification, complementing the reactions on the pyridine ring.

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly used for the conversion of benzylic-type alcohols to aldehydes. The resulting 6-fluoro-2-formylpyridine is a valuable intermediate for further reactions, such as the formation of imines or as a substrate in reductive amination.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will oxidize the primary alcohol all the way to a carboxylic acid. google.co.in This reaction yields 6-fluoropicolinic acid, another important synthetic intermediate used in the preparation of amides and esters.

| Target Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 6-Fluoro-2-formylpyridine | Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane), room temperature or reflux | sigmaaldrich.com (analogous) |

| 6-Fluoropicolinic Acid | Potassium Permanganate (KMnO₄) | Aqueous solution, often with base, followed by acidification | google.co.in (general) |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions.

Esterification: Reaction with a carboxylic acid or its more reactive derivatives (such as an acyl chloride or anhydride) yields an ester. Acid-catalyzed Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, is a common method. google.commasterorganicchemistry.com Alternatively, for more sensitive substrates, coupling agents or reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine can be used.

Etherification: To form an ether, the alcohol is typically first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to afford the corresponding ether, such as 2-fluoro-6-(methoxymethyl)pyridine.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. To undergo nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to react the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent. masterorganicchemistry.comchemistrysteps.com This reaction replaces the hydroxyl group with a chlorine atom, forming 2-fluoro-6-(chloromethyl)pyridine. The presence of a base like pyridine during the reaction with SOCl₂ typically leads to an SN2 mechanism with inversion of configuration. masterorganicchemistry.comchemistrysteps.com The resulting alkyl chloride is a versatile electrophile that can be readily displaced by a variety of nucleophiles, providing another route to functionalize the side chain.

General Reaction Scheme for Chlorination:

Reaction with thionyl chloride converts the alcohol into a more reactive chloromethyl group.

Specific Reactivity of the Fluoro Substituent

The fluorine atom at the 2-position of the pyridine ring is a key site for chemical modification. Its high electronegativity polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack and enabling a variety of transformations.

C-F Bond Activation and Subsequent Functionalization

The activation of the robust C-F bond is a formidable challenge in organic synthesis. However, in the context of 2-fluoropyridines, the nitrogen atom within the aromatic ring facilitates this process, particularly in nucleophilic aromatic substitution (SNAr) reactions. The lone pair of the pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. nih.gov

In SNAr reactions, the fluoride ion is displaced by a nucleophile. A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to functionalize the 2-position of the pyridine ring under relatively mild conditions. nih.gov This reactivity provides a direct pathway to a diverse range of 6-(hydroxymethyl)pyridin-2-yl derivatives. It is noteworthy that the reactivity of 2-fluoropyridines in SNAr is often superior to that of their chloro- or bromo-analogues. rsc.org

While direct C-F bond activation through oxidative addition to a low-valent transition metal is energetically demanding, recent advancements have shown that this can be achieved under specific catalytic conditions. mdpi.com Photocatalysis, for instance, has emerged as a powerful tool for the activation of C-F bonds, proceeding through the generation of radical intermediates under mild conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Fluoro-6-hydroxymethylpyridine Derivatives

Metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. Derivatives of 2-Fluoro-6-hydroxymethylpyridine can serve as valuable substrates in these transformations, primarily by leveraging the reactivity of the C-F bond as a coupling handle. For these reactions to be successful, the hydroxymethyl group often requires protection to prevent interference with the catalytic cycle.

A prominent example is the Suzuki-Miyaura coupling , which involves the palladium-catalyzed reaction of an organoboron compound with a halide. While challenging, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, enabling the formation of biaryl structures. nih.gov The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields, especially with electron-deficient pyridyl systems. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, allowing for the formation of C-N bonds. nih.gov This palladium-catalyzed reaction can couple amines with aryl halides, including 2-fluoropyridines, to generate arylamines. nih.gov This method provides a powerful alternative to traditional methods for synthesizing 2-amino-6-(hydroxymethyl)pyridine derivatives.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov This reaction can be employed to introduce alkynyl moieties at the 2-position of the pyridine ring, leading to the synthesis of valuable building blocks for more complex molecules. Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 6 Hydroxymethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Fluoro-6-hydroxymethylpyridine is anticipated to display characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The pyridine ring protons (H-3, H-4, and H-5) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their chemical shifts and coupling patterns are significantly influenced by the electron-withdrawing fluorine atom and the hydroxymethyl substituent.

The H-5 proton is expected to be a triplet of doublets, coupled to H-4 (³JHH) and the fluorine atom at C-2 (⁴JF-H). The H-4 proton should appear as a triplet, coupled to H-3 and H-5. The H-3 proton will likely be a doublet of doublets, with coupling to H-4 and a smaller long-range coupling to the fluorine atom (⁵JF-H). The methylene protons (-CH₂OH) would present as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.30 | dd | ³J(H3-H4) ≈ 7-8, ⁵J(F-H3) ≈ 1-2 |

| H-4 | 7.70 - 7.90 | t | ³J(H4-H3) ≈ 7-8, ³J(H4-H5) ≈ 7-8 |

| H-5 | 6.90 - 7.10 | td | ³J(H5-H4) ≈ 7-8, ⁴J(F-H5) ≈ 4-5 |

| -CH₂- | 4.60 - 4.80 | s (or d) | - |

| -OH | Variable | br s | - |

Predicted data based on analysis of related compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The pyridine ring will exhibit five distinct signals, with the carbon atom bonded to the fluorine (C-2) showing a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the ring carbons are influenced by the electronegativity of the fluorine atom and the substituent effects of the hydroxymethyl group.

The C-2 and C-6 carbons, being directly attached to the heteroatom (N) and the substituents, will be the most downfield shifted among the ring carbons. The C-2 signal will appear as a doublet with a large ¹JC-F coupling. The C-6 carbon will also be significantly downfield. The C-4 carbon is expected to be the most upfield of the aromatic carbons. The carbon of the hydroxymethyl group (-CH₂OH) will resonate in the aliphatic region, typically around δ 60-65 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 162 - 165 | d | ¹J(C-F) ≈ 230-250 |

| C-3 | 110 - 115 | d | ³J(C-F) ≈ 4-6 |

| C-4 | 138 - 142 | d | ⁴J(C-F) ≈ 3-5 |

| C-5 | 118 - 122 | s | - |

| C-6 | 155 - 158 | d | ²J(C-F) ≈ 15-20 |

| -CH₂OH | 62 - 65 | s | - |

Predicted data based on analysis of related compounds. sigmaaldrich.com

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-Fluoro-6-hydroxymethylpyridine, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its electronic environment. In substituted 2-fluoropyridines, the ¹⁹F chemical shift typically appears in the range of -60 to -80 ppm relative to CFCl₃. The signal will likely be a multiplet due to couplings with the neighboring aromatic protons, primarily H-3 (³JF-H) and H-5 (⁴JF-H). icpms.czwikipedia.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | -65 to -75 | m | ³J(F-H3), ⁴J(F-H5) |

Predicted data based on analysis of related compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the complex ¹H and ¹³C NMR spectra of 2-Fluoro-6-hydroxymethylpyridine.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5, confirming their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, and the -CH₂- group) by linking their ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methylene protons (-CH₂) and the C-6 and C-5 carbons, confirming the position of the hydroxymethyl group. Correlations between the fluorine-coupled protons (H-3 and H-5) and the carbon atoms of the ring would further solidify the structural assignment.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would show correlations between all protons within a spin system. For 2-Fluoro-6-hydroxymethylpyridine, it would highlight the entire network of coupled protons on the pyridine ring.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in 2-Fluoro-6-hydroxymethylpyridine. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule.

The most prominent features in the FTIR spectrum would include a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methylene group will appear around 2950-2850 cm⁻¹.

The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in the region of 1250-1000 cm⁻¹. The C-O stretching vibration of the primary alcohol will likely appear around 1050-1000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted pyridine ring will be present in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern. An IR spectrum for the closely related 2-fluoro-6-methylpyridine (B1294898) is available and serves as a useful reference. nist.gov

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |

| O-H (Alcohol) | 3400 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Methylene) | 2950 - 2850 | Stretching |

| C=N, C=C (Pyridine ring) | 1600 - 1400 | Stretching |

| C-F | 1250 - 1150 | Stretching |

| C-O (Primary Alcohol) | 1050 - 1000 | Stretching |

| C-H (Aromatic) | 900 - 700 | Out-of-plane bending |

Predicted data based on analysis of related compounds.

Raman Spectroscopy

Raman spectroscopy provides in-depth information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and symmetry. For 2-Fluoro-6-hydroxymethylpyridine, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-F bond, and the hydroxymethyl group.

The C₂v point-group symmetry of a simple pyridine molecule results in 27 vibrational modes, all of which are Raman active. aps.org Substitution, as in 2-Fluoro-6-hydroxymethylpyridine, lowers this symmetry, but the primary vibrational modes of the ring remain identifiable. The Raman spectra of pyridine and its derivatives are typically dominated by intense bands related to ring breathing and stretching modes. researchgate.netchemicalbook.com

Detailed Research Findings:

While a specific, experimentally recorded Raman spectrum for 2-Fluoro-6-hydroxymethylpyridine is not widely available in public databases, the expected vibrational frequencies can be predicted based on data from similar compounds like pyridine, fluorinated pyridines, and pyridinemethanol derivatives. aps.orgacs.orgias.ac.in

Pyridine Ring Vibrations: The most intense peaks are anticipated in the 990-1050 cm⁻¹ region, corresponding to the ring breathing modes. researchgate.net Other significant ring vibrations include C-C stretching, C-N stretching, and in-plane and out-of-plane C-H bending modes, which appear throughout the 600-1600 cm⁻¹ range. aps.orgias.ac.in

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a band in the region of 1200-1300 cm⁻¹, a characteristic frequency for fluorinated aromatic compounds.

Hydroxymethyl Group Vibrations: The -CH₂OH substituent will introduce its own characteristic vibrations. These include C-O stretching (around 1050-1150 cm⁻¹), CH₂ bending (scissoring, wagging, twisting), and O-H bending modes. The O-H stretching vibration would appear at a much higher wavenumber, typically above 3200 cm⁻¹.

The table below presents a list of expected characteristic Raman shifts for 2-Fluoro-6-hydroxymethylpyridine, compiled from analyses of related structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| Pyridine Ring Breathing (ν_sym) | ~1000 | Very Strong |

| Pyridine Ring Trigonal Breathing | ~1030 | Strong |

| C-F Stretch | 1200 - 1250 | Medium |

| C-O Stretch (Hydroxymethyl) | 1050 - 1150 | Medium |

| Pyridine Ring C-C/C-N Stretch | 1580 - 1610 | Medium-Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Weak-Medium |

| Pyridine Ring In-plane Bend | ~620 | Weak-Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2-Fluoro-6-hydroxymethylpyridine (C₆H₆FNO), the molecular weight is 127.12 g/mol . americanelements.com

Detailed Research Findings:

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z = 127. The subsequent fragmentation would likely proceed through several key pathways, guided by the stability of the resulting ions and neutral losses. The fragmentation of benzyl (B1604629) alcohol, a structural analogue, serves as a useful model for predicting these pathways. stackexchange.comucalgary.caresearchgate.net

Loss of Hydroxymethyl Radical: A primary fragmentation pathway is anticipated to be the cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, leading to the loss of a •CH₂OH radical (31 Da). This would result in a fluoropyridinyl cation at m/z = 96.

Loss of Hydroxyl Radical: Similar to benzyl alcohol, the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion can occur, yielding a fragment at m/z = 110. ucalgary.ca

Loss of Water: A rearrangement followed by the elimination of a neutral water molecule (18 Da) could produce a fragment at m/z = 109.

Tropylium-like Ion Formation: A common fragmentation pattern for benzyl-type structures involves rearrangement to a tropylium-like ion. For 2-Fluoro-6-hydroxymethylpyridine, this could lead to complex rearrangements and fragments. For instance, the fragment at m/z = 79 in benzyl alcohol's spectrum arises from the loss of CO from the m/z = 107 ion. stackexchange.com A similar loss from a pyridinium (B92312) analogue could occur.

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to smaller ions corresponding to the loss of species like HCN or acetylene.

The expected major fragments in the mass spectrum of 2-Fluoro-6-hydroxymethylpyridine are summarized in the following table.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 127 | [C₆H₆FNO]⁺˙ (Molecular Ion) | - |

| 110 | [C₆H₅FN]⁺ | •OH |

| 96 | [C₅H₃FN]⁺ | •CH₂OH |

| 77 | [C₅H₄N]⁺ or [C₄H₂FN]⁺ | HF + CO or •CH₂OH + F• |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions governing the crystal packing of 2-Fluoro-6-hydroxymethylpyridine.

Detailed Research Findings:

Although a specific crystal structure for 2-Fluoro-6-hydroxymethylpyridine has not been deposited in public databases like the Cambridge Structural Database, we can infer its likely solid-state characteristics from related pyridine derivatives. nih.govresearchgate.netwikipedia.orgmdpi.com

Molecular Geometry: The pyridine ring is expected to be largely planar. The C-F, C-C, and C-N bond lengths within the ring will be influenced by the electronic effects of the fluorine and hydroxymethyl substituents. For comparison, pyridine itself crystallizes in an orthorhombic system. wikipedia.org

Intermolecular Interactions: The most significant intermolecular interaction in the crystal lattice is predicted to be hydrogen bonding. The hydroxyl group (-OH) of the hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a primary feature of the crystal packing, likely forming chains or dimeric motifs.

The table below summarizes the expected structural parameters based on known values for similar compounds.

| Structural Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (predicted) |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonding |

| Pyridine Ring Conformation | Planar |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.43 Å |

| O-H···N Bond Distance | ~2.8 - 3.0 Å |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of a compound. libretexts.org It provides information on reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer reactions. nih.govresearchgate.net

Detailed Research Findings:

The electrochemical behavior of 2-Fluoro-6-hydroxymethylpyridine would be primarily associated with the redox activity of the fluorinated pyridine ring. The presence of the electron-withdrawing fluorine atom is expected to make the reduction of the pyridine ring occur at less negative potentials compared to unsubstituted pyridine.

Reduction Process: Pyridine derivatives typically undergo a one-electron reduction to form a radical anion. rsc.org For 2-Fluoro-6-hydroxymethylpyridine, this process would be influenced by the substituents. The fluorine atom's inductive effect would stabilize the resulting radical anion, making the reduction process more favorable. This is often observed as a quasi-reversible or irreversible wave in the cyclic voltammogram, depending on the stability of the radical anion under the experimental conditions.

Oxidation Process: The oxidation of the pyridine ring is generally difficult and occurs at high positive potentials. The hydroxymethyl group is also not easily oxidized under standard CV conditions. Therefore, it is unlikely that a well-defined oxidation peak would be observed within the typical solvent window.

Influence of pH: The redox potentials of pyridine derivatives can be highly dependent on the pH of the solution due to the possible protonation of the ring nitrogen. In acidic media, the protonated pyridinium species is generally easier to reduce.

A hypothetical cyclic voltammogram would likely show a cathodic peak corresponding to the reduction of the pyridine ring. The exact potential would depend on the solvent, electrolyte, and electrode material used.

| Electrochemical Process | Expected Potential Range (vs. Fc/Fc⁺) | Characteristics |

|---|---|---|

| Reduction (Py + e⁻ → Py⁻˙) | -2.0 to -2.5 V | Quasi-reversible or Irreversible |

| Oxidation | > +1.5 V | Likely irreversible or not observed |

Computational and Theoretical Investigations of 2 Fluoro 6 Hydroxymethylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-fluoro-6-hydroxymethylpyridine at the atomic level. These calculations provide a robust framework for understanding its electronic structure, conformational preferences, and spectroscopic characteristics.

The electronic character of a molecule is dictated by the arrangement of its electrons in molecular orbitals. For 2-fluoro-6-hydroxymethylpyridine, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they are the frontier orbitals that primarily govern the molecule's chemical reactivity. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required for an electron to be excited from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests that the molecule is more reactive and less stable. nih.gov For 2-fluoro-6-hydroxymethylpyridine, the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group on the pyridine (B92270) ring would influence the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). Regions of high LUMO density are prone to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap correlates with higher kinetic stability and lower chemical reactivity. wikipedia.org |

Vibrational frequency analysis, typically performed after a geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. q-chem.com The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net For 2-fluoro-6-hydroxymethylpyridine, characteristic vibrational frequencies would be expected for the C-F bond, the O-H group, and the pyridine ring itself. researchgate.net Comparing these predicted spectra with experimental data can help in the structural confirmation of the compound. mdpi.com

| Functional Group/Moiety | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | ~3200-3600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=N, C=C (Pyridine Ring) | Stretching | ~1400-1600 |

| C-F (Fluoro) | Stretching | ~1000-1400 researchgate.net |

| C-O (Hydroxymethyl) | Stretching | ~1000-1260 |

Molecular Dynamics Simulations for Elucidating Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. This is particularly useful for understanding the conformational flexibility of the hydroxymethyl group and how it is influenced by temperature and the surrounding solvent molecules. Furthermore, MD simulations can be used to study the solvation of 2-fluoro-6-hydroxymethylpyridine, revealing how solvent molecules arrange themselves around the solute and how this affects its properties and behavior.

Detailed Analysis of Intermolecular Interactions Involving Fluorine and Hydroxyl Groups

The fluorine atom and the hydroxyl group in 2-fluoro-6-hydroxymethylpyridine are key players in its intermolecular interactions, particularly in the formation of hydrogen bonds.

Hydrogen bonding is a crucial non-covalent interaction that dictates the physical properties and biological activity of many molecules. khanacademy.org In 2-fluoro-6-hydroxymethylpyridine, several types of hydrogen bonds are possible:

O-H···N: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring. This is a conventional and relatively strong hydrogen bond.

O-H···F: The hydroxyl group can also donate a hydrogen bond to the fluorine atom of another molecule. The ability of fluorine to act as a hydrogen bond acceptor is a subject of ongoing research, but it is generally considered to be a weak acceptor. nih.gov

C-F···H: The polarized C-F bond can lead to interactions where the fluorine atom acts as a weak hydrogen bond acceptor for a hydrogen atom from a C-H bond of a neighboring molecule. The existence and strength of such C-F···H hydrogen bonds are often debated and are highly dependent on the molecular context. escholarship.org

Halogen Bonding and Other Non-Covalent Interactions

The presence of a fluorine atom and a hydroxyl group in 2-fluoro-6-hydroxymethylpyridine gives rise to a variety of non-covalent interactions that are crucial in determining its solid-state structure and its interactions with other molecules. Among these, halogen bonding is a noteworthy interaction.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 2-fluoro-6-hydroxymethylpyridine, the fluorine atom, being highly electronegative, can participate in halogen bonding, although it is the weakest among the halogens in this regard. The strength of this interaction generally follows the trend I > Br > Cl > F.

In addition to halogen bonding, other significant non-covalent forces at play include:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This can lead to the formation of strong intermolecular hydrogen bonds, significantly influencing the crystal packing and physical properties of the compound.

π-Stacking: The aromatic pyridine ring can engage in π-stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms, leading to dipole-dipole interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the characterization of 2-fluoro-6-hydroxymethylpyridine and its reaction products.

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts is a particularly powerful application of computational chemistry. nih.govuni-muenchen.de Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. worktribe.com The choice of functional and basis set is critical for achieving high accuracy. For instance, methods like ωB97XD/aug-cc-pvdz have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts in a range of fluorinated molecules, with a root mean square error of around 3.57 ppm. worktribe.comrsc.org The accurate prediction of chemical shifts can help in confirming the structure of newly synthesized compounds and in studying their conformational dynamics.

Vibrational Modes: Computational methods can also predict the infrared (IR) and Raman spectra of 2-fluoro-6-hydroxymethylpyridine by calculating its vibrational frequencies. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are widely used for this purpose. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. nih.gov The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure and to assign the observed vibrational bands to specific molecular motions. nih.gov

Rationalizing Reaction Mechanisms, Regioselectivity, and Stereoselectivity through Computational Models

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and for understanding the origins of selectivity. researchgate.netmdpi.com For reactions involving 2-fluoro-6-hydroxymethylpyridine, computational studies can provide insights into transition state structures, activation energies, and reaction pathways.

Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction mechanism, whether it proceeds through a concerted or a stepwise pathway. researchgate.net This involves locating and characterizing the energies of reactants, products, intermediates, and transition states.

Regioselectivity: In reactions where multiple products can be formed, computational models can predict the regioselectivity by comparing the activation energies of the different possible reaction pathways. rsc.orgmdpi.com The pathway with the lower activation energy is expected to be the major product-forming pathway. For example, in cycloaddition reactions, the regioselectivity can be rationalized by analyzing the electronic properties of the reactants. mdpi.comresearchgate.net

Stereoselectivity: Computational studies can also explain the stereochemical outcome of a reaction. rsc.org This is often achieved by modeling the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product. Distortion/interaction analysis is a computational tool that can be used to understand the origin of stereoselectivity by quantifying the energetic contributions of reactant distortion and intermolecular interactions in the transition state. rsc.org

While specific computational studies on the reaction mechanisms of 2-fluoro-6-hydroxymethylpyridine are not extensively documented, the established computational methodologies can be readily applied to investigate its reactivity in various chemical transformations.

Advanced Applications of 2 Fluoro 6 Hydroxymethylpyridine in Chemical Sciences

Role as a Key Intermediate in Medicinal Chemistry Research

The structural framework of 2-Fluoro-6-hydroxymethylpyridine serves as a critical starting point for the development of novel therapeutic agents. The presence of the fluorine atom and the reactive hydroxymethyl group provides a dual handle for synthetic chemists to manipulate and build molecular complexity, leading to the discovery of new bioactive compounds.

Precursor for the Synthesis of Bioactive Pyridine (B92270) Derivatives

Pyridine and its derivatives are recognized as "privileged substructures" in medicinal chemistry, forming the core of many pharmaceutical agents. researchgate.net 2-Fluoro-6-hydroxymethylpyridine is an exemplary precursor for generating libraries of bioactive molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group, enabling a wide array of subsequent chemical transformations. The fluorine atom, typically stable, can also undergo nucleophilic aromatic substitution under specific conditions, further expanding its synthetic utility.

This versatility allows for the synthesis of diverse pyridine-based compounds. For instance, related fluorinated pyridine intermediates are crucial in creating potent drugs. jubilantingrevia.com The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has led to compounds with significant anti-fibrotic activity, demonstrating the therapeutic potential of molecules built upon the pyridine core. mdpi.com

Table 1: Examples of Bioactive Compound Classes Derived from Pyridine Intermediates

| Compound Class | Therapeutic Area | Role of Pyridine Core |

|---|---|---|

| Pyrimidine Derivatives | Anti-fibrotic | Serves as a foundational scaffold for building complex inhibitors. mdpi.com |

| Fungicides | Agrochemical | A key structural component for potent fungicidal agents. jubilantingrevia.com |

| Cancer Therapeutics | Oncology | Forms the basis of drugs targeting specific oncogenes like KRASG12C. mdpi.com |

Influence on Structure-Activity Relationships (SAR) in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.com The fluorine atom in 2-Fluoro-6-hydroxymethylpyridine can profoundly influence the structure-activity relationship (SAR) of a potential drug. Its high electronegativity and relatively small size allow it to alter a molecule's conformation, pKa, metabolic stability, and binding affinity without adding significant steric bulk. mdpi.com

Introducing a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. It can also enhance binding to target proteins through favorable electrostatic interactions. A notable example is the drug Sotorasib, where a fluorine atom was strategically included to improve pharmacokinetic properties such as oral bioavailability. mdpi.com The hydroxymethyl group on the 2-Fluoro-6-hydroxymethylpyridine scaffold provides a crucial anchor point for chemists to systematically modify a lead compound, exploring the chemical space around a biological target to optimize potency and selectivity.

Table 2: Impact of Fluorine Substitution on Drug Properties

| Property | Influence of Fluorine Atom |

|---|---|

| Metabolic Stability | Can block metabolism at the site of fluorination, increasing bioavailability and half-life. mdpi.com |

| Binding Affinity | Can increase binding affinity to target enzymes or receptors through polar and electrostatic interactions. |

| Lipophilicity | Increases lipophilicity, which can affect cell membrane permeability and absorption. |

| pKa | Lowers the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH. |

Development of Fluorinated Pharmaceutical Agents and Molecular Probes

Fluorinated compounds constitute a significant portion of all modern pharmaceuticals, with an estimated 20% of drugs containing at least one fluorine atom. mdpi.com 2-Fluoro-6-hydroxymethylpyridine is an ideal starting material for the synthesis of these next-generation fluorinated agents.

Furthermore, this compound is a prime candidate for the development of molecular probes for medical imaging, particularly for Positron Emission Tomography (PET). The stable fluorine-19 atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for the synthesis, purification, and distribution of these radiotracers for clinical use. nih.gov The most widely used PET tracer, ¹⁸F-fluoro-deoxyglucose (FDG), demonstrates the power of this approach in imaging metabolic processes like glucose utilization in cancer and neurological disorders. nih.gov The 2-Fluoro-6-hydroxymethylpyridine scaffold can be derivatized and labeled with ¹⁸F to create novel PET probes designed to visualize specific enzymes, receptors, or other biomarkers associated with disease.

Utility in Agrochemicals and Crop Protection Research

The pyridine ring is a cornerstone in the agrochemical industry, often referred to as the "chip" of pesticides due to its presence in numerous highly effective and environmentally compatible products. agropages.com

Synthesis of Fluorinated Agrochemical Compounds

Fluorinated pyridine derivatives are key intermediates in the production of a wide range of modern agrochemicals. agropages.com For example, the related compound 2-fluoro-6-trifluoromethyl pyridine is a critical building block for several commercial pesticides, including the herbicide flupyrsulfuron-methyl-sodium and the insecticide sulfoxaflor. agropages.com

2-Fluoro-6-hydroxymethylpyridine serves a similar and equally important role as a versatile intermediate. Its hydroxymethyl group can be chemically modified to introduce a variety of functional groups and side chains, allowing agrochemical researchers to fine-tune the biological activity and spectrum of new compounds. By leveraging this scaffold, chemists can develop novel herbicides, fungicides, and insecticides with improved potency, selectivity, and environmental profiles. The presence of the fluorine atom often contributes to the enhanced efficacy and stability of the final agrochemical product. agropages.com

Applications in Materials Science and Polymer Chemistry

While its primary applications are in life sciences, the unique structure of 2-Fluoro-6-hydroxymethylpyridine also presents opportunities in materials science. Pyridine derivatives are widely used as ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net

For example, 2,2′-Bipyridine-4,4′-dicarboxylic acid is a well-known ligand for producing functional MOFs. researchgate.net Similarly, 2-Fluoro-6-hydroxymethylpyridine can be chemically transformed into a ligand for creating novel materials. The hydroxymethyl group can be oxidized to a carboxylic acid, yielding 6-fluoropyridine-2-carboxylic acid. This molecule can then act as a chelating agent, binding to metal ions to form coordination complexes, polymers, or MOFs. The fluorine atom's electronic influence on the pyridine ring could modulate the properties of the resulting material, such as its porosity, stability, or catalytic activity. Research into related molecules like 6-Fluoropyridine-2-carbonitrile has shown its ability to form complex ladder-like structures with metal ions, highlighting the potential of such fluorinated pyridines in the design of advanced materials. ossila.com

Building Block for the Design and Synthesis of Fluorinated Polymers

The development of high-performance polymers often relies on the introduction of fluorine-containing monomers to impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. While extensive research exists on fluoropolymers derived from monomers like tetrafluoroethylene (B6358150) and vinylidene fluoride (B91410), the use of functionalized fluorinated pyridines like 2-Fluoro-6-hydroxymethylpyridine represents a more nuanced approach to creating polymers with tailored properties.